molecular formula C22H21ClN2O4 B2639070 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one CAS No. 902018-15-9

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one

Cat. No. B2639070
CAS RN: 902018-15-9
M. Wt: 412.87
InChI Key: MJCMQAJJCWODLM-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl piperazine. Piperazine derivatives have been studied for their potential pharmacological properties . For instance, a related compound, “1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea” (BPPU), has been evaluated for its anticonvulsant and antidepressant activity .

Scientific Research Applications

Mechanism of Action

Target of Action

Related compounds have been found to influence gaba-ergic neurotransmission in the brain .

Mode of Action

It is suggested that similar compounds might influence gaba-ergic neurotransmission in the brain . This could involve the compound binding to GABA receptors, thereby modulating the activity of these receptors and influencing the overall neurotransmission process.

Biochemical Pathways

Given its potential influence on gaba-ergic neurotransmission , it may impact pathways related to the synthesis, release, and reuptake of GABA, a key inhibitory neurotransmitter in the central nervous system.

Pharmacokinetics

It is known that similar compounds have high gi absorption, are bbb permeant, and are substrates for p-gp . These properties suggest that the compound may have good bioavailability.

Result of Action

Based on its potential influence on gaba-ergic neurotransmission , it may lead to changes in neuronal excitability and synaptic transmission, potentially impacting processes such as mood regulation, sleep, and seizure activity.

properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c23-17-2-4-19-18(11-17)16(10-22(26)29-19)13-25-7-5-24(6-8-25)12-15-1-3-20-21(9-15)28-14-27-20/h1-4,9-11H,5-8,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCMQAJJCWODLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=O)OC5=C4C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one

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